N-Butylfluorescein

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

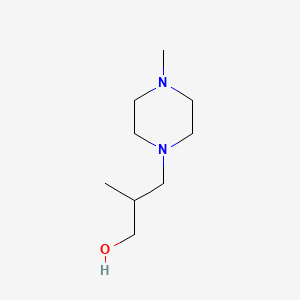

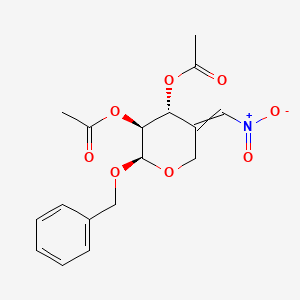

N-Butylfluorescein is an alkyl-substituted fluorescein . It can be used for the synthesis of fluorogenic substrates for assaying phosphatidylinositol-specific phospholipase C .

Synthesis Analysis

N-Butylfluorescein can be used for the synthesis of fluorogenic substrates for assaying phosphatidylinositol-specific phospholipase C . The synthesis of N-Butylfluorescein can be achieved from Benzoic acid, 2-(6-butoxy-3-oxo-3H-xanthen-9-yl)-, butyl ester .Molecular Structure Analysis

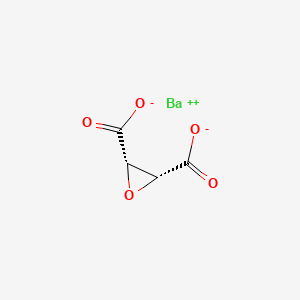

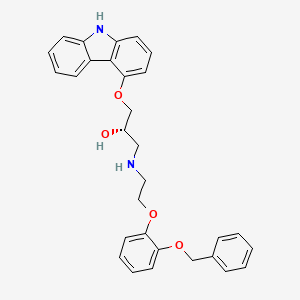

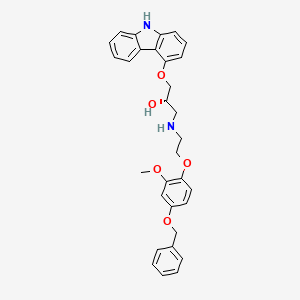

The molecular formula of N-Butylfluorescein is C24H20O5 . It has a molecular weight of 388.41 . The SMILES representation is OC1=CC=C2C3 (C4=C (OC2=C1)C=C (OCCCC)C=C4)C5=C (C (O3)=O)C=CC=C5 .Chemical Reactions Analysis

While specific chemical reactions involving N-Butylfluorescein are not mentioned in the search results, it’s known that electrophilic N–F fluorinating reagents have revolutionized the incorporation of fluorine atoms into both pharmaceutically- and agrochemically-important substrates .Physical And Chemical Properties Analysis

N-Butylfluorescein is a yellow solid . It has a molecular weight of 388.41 . It displays excitation/emission maxima of 467/512 nm, respectively . It is slightly soluble in chloroform and methanol .科学的研究の応用

I have conducted a search for the scientific research applications of N-Butylfluorescein. However, the information available is limited and does not provide a comprehensive list of six to eight unique applications. The known application is its use in the synthesis of butyl fluorescein myo-inositol phosphate (butyl FLIP), a fluorogenic substrate for phosphatidylinositol-specific phospholipase C (PI-PLC) .

Safety and Hazards

将来の方向性

作用機序

Target of Action

N-Butylfluorescein primarily targets Phosphatidylinositol-specific phospholipase C (PI-PLC) . PI-PLC is an enzyme that plays a crucial role in the inositol signaling pathway, which is involved in various cellular functions such as cell growth and differentiation .

Mode of Action

N-Butylfluorescein interacts with its target, PI-PLC, by serving as a fluorogenic substrate . When cleaved by PI-PLC, it releases a fluorescent signal, allowing the activity of PI-PLC to be monitored in real-time .

Biochemical Pathways

The primary biochemical pathway affected by N-Butylfluorescein is the inositol signaling pathway . By acting as a substrate for PI-PLC, N-Butylfluorescein can help monitor the activity of this enzyme, providing insights into the regulation of this pathway .

Pharmacokinetics

As a fluorescent compound, its bioavailability can be inferred from the intensity of the fluorescent signal it produces upon interaction with pi-plc .

Result of Action

The molecular effect of N-Butylfluorescein’s action is the generation of a fluorescent signal upon cleavage by PI-PLC . This allows for the real-time monitoring of PI-PLC activity, contributing to our understanding of the inositol signaling pathway .

Action Environment

The action, efficacy, and stability of N-Butylfluorescein can be influenced by various environmental factors. These may include the pH and temperature of the solution, the presence of other molecules, and the specific characteristics of the cell or tissue in which it is used

特性

IUPAC Name |

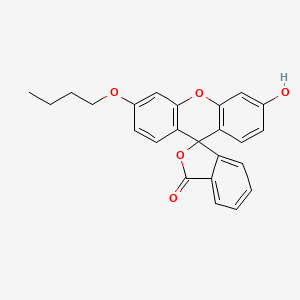

3'-butoxy-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O5/c1-2-3-12-27-16-9-11-20-22(14-16)28-21-13-15(25)8-10-19(21)24(20)18-7-5-4-6-17(18)23(26)29-24/h4-11,13-14,25H,2-3,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLSFGLXYOSGJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)O)C5=CC=CC=C5C(=O)O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661845 |

Source

|

| Record name | 3'-Butoxy-6'-hydroxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

335193-91-4 |

Source

|

| Record name | 3'-Butoxy-6'-hydroxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[[[2-[(Diaminomethylene-13C]amino-4-[1,4-13C2-thiazolyl]methyl]-thio]propionimidate](/img/structure/B562023.png)